molecular formula C20H24O2 B190855 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial CAS No. 502-70-5

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Cat. No. B190855
CAS RN: 502-70-5
M. Wt: 296.4 g/mol
InChI Key: YHCIKUXPWFLCFN-UHFFFAOYSA-N
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Description

“2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial” is a chemical compound with the molecular formula C20H32 . It has an average mass of 272.468 Da and a monoisotopic mass of 272.250397 Da .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 366.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±0.8 kJ/mol and a flash point of 168.6±15.8 °C . The index of refraction is 1.491, and it has a molar refractivity of 94.4±0.3 cm3 .

Scientific Research Applications

  • Synthesis of C2-symmetric carotenoids: A study by Fontán et al. (2013) utilized a derivative of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial in the synthesis of C2-symmetric carotenoids such as β,β-carotene, lycopene, and others through palladium-catalyzed Suzuki and Stille cross-coupling reactions (Fontán, Vaz, Álvarez, & de Lera, 2013).

  • Metabolites in Marine Tunicates: Aiello et al. (2001) identified a compound related to 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, namely sodium 3,7,11,15-tetramethylhexadeca-1,19-diyl sulfate, in the Mediterranean tunicate Sidnyum turbinatum. This compound showed antiproliferative activity in vitro (Aiello, Carbonelli, Fattorusso, Iuvone, & Menna, 2001).

  • Geochemical Biomarker Analysis: The detection and separation of related compounds like crocetane and phytane, which are similar to 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, have been studied for their applications in geochemical and environmental analyses. Huang & Armstrong (2009) developed methods for the separation of these compounds using cyclodextrin capillary GC stationary phases, providing useful geochemical information (Huang & Armstrong, 2009).

  • Synthesis of Electroluminescent Compounds: Duong et al. (2003) synthesized a heptacene derivative using a precursor related to 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. This compound was found to be stable and fluorescent, indicating potential applications in OLED devices (Duong et al., 2003).

  • Novel Diterpene Synthesis: Ichikawa et al. (1994) synthesized a diterpene, 3-isocyano-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene, using a process that includes a crucial step involving a derivative of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. This synthesis has implications in the study of marine natural products (Ichikawa, Yamazaki, & Isobe, 1994).

properties

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCIKUXPWFLCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649068
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

CAS RN

502-70-5
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8,10,12,14-Hexadecaheptaenedial, 2,6,11,15-tetramethyl-, (2E,4E,6E,8E,10E,12E,14E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol (50 g, 0.166 mol) in 3000 mL of DCM was added portionwise manganese dioxide (500 g, 5.75 mol) at room temperature. The mixture 15 was After heated to reflux for 2 h, the solid was filtered via celite and washed with CH2Cl2. The solvent was removed under reduced pressure to give 36 g of pure product (73%). 1H-NMR (300 Hz DMSO-d6) δ 9.42 (s, 2H, CHO), 7.18 (s, 1H, CH), 7.16 (s, 1H, CH), 6.93 (m, 6H, CH), 2.01 (s, 6H, CH3), 1.82 (s, 6H, CH3).
Name
2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
catalyst
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

To a suspension of 2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol (50 g, 0.166 mol) in 3000 mL of DCM was added portionwise manganese dioxide (500 g, 5.75 mol) at room temperature. The mixture was After heated to reflux for 2 h, the solid was filtered via celite and washed with CH2Cl2. The solvent was removed under reduced pressure to give 36 g of pure product (73%). 1H-NMR (300 Hz DMSO-d6) δ 9.42 (s, 2H, CHO), 7.18 (s, 1H, CH), 7.16 (s, 1H, CH), 6.93 (m, 6H, CH), 2.01 (s, 6H, CH3), 1.82 (s, 6H, CH3).
Name
2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
catalyst
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Reactant of Route 2
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Reactant of Route 3
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Reactant of Route 4
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Citations

For This Compound
2
Citations
G Shi, H Kim, S Koo - Antioxidants, 2022 - mdpi.com
Oxo-carotenoids containing conjugated carbonyl groups in their chains were designed to be more efficient superoxide radical scavengers than natural carotenoids, β-carotene and …
Number of citations: 3 www.mdpi.com
J Mi, KP Jia, A Balakrishna, Q Feng… - Journal of agricultural …, 2019 - ACS Publications
Oxidative cleavage of carotenoids leads to dialdehydes (diapocarotenoids, DIALs) in addition to the widely known apocarotenoids. DIALs are biologically active compounds that …
Number of citations: 14 pubs.acs.org

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